molecular formula C14H13FO2 B6373663 3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol CAS No. 1261961-33-4

3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol

Cat. No.: B6373663
CAS No.: 1261961-33-4
M. Wt: 232.25 g/mol
InChI Key: GASCJLDBQIQBGQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with 4-methoxy-2-methylphenylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is unique due to the combination of its fluorine, methoxy, and methyl groups attached to a phenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

3-fluoro-4-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-11(17-2)4-6-12(9)13-5-3-10(16)8-14(13)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASCJLDBQIQBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684264
Record name 2-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-33-4
Record name 2-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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